![molecular formula C21H21ClN4O8 B1261320 3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATTO 465-3 is a pyrrolidinone. It derives from an ATTO 465-2.
Scientific Research Applications
Catalytic Hydrogen Evolution
A study by Studničková (1992) explored the electroreduction processes of 3,6-diaminoacridinium compounds, focusing on their role in the catalytic evolution of hydrogen. The study revealed that these compounds participate in electroreduction processes that yield solid 3,6-diaminoacridinium polymercuride, which plays a key role in the evolution of hydrogen when reacting with acid components of the buffer. This highlights the potential use of 3,6-diaminoacridinium compounds in catalytic processes related to hydrogen production (Studničková, 1992).
DNA Photocleavage
Research by Kuroda and Shinomiya (1991) synthesized novel DNA photocleaving agents based on 3,6-diaminoacridinium chloride. These compounds exhibited an intercalative mode of binding to DNA and were essential for UV-induced DNA scission. The efficiency of DNA cleavage depended on the type of linker group used in these compounds, indicating their potential in DNA research and possible therapeutic applications (Kuroda & Shinomiya, 1991).
Chemiluminescence in Clinical Research
Kricka (2003) reviewed the clinical applications of chemiluminescence, highlighting the use of acridinium ester in immunoassay and nucleic acid probe assays. This implies the relevance of 3,6-diaminoacridinium derivatives in enhancing the sensitivity and dynamic range of various clinical assays, especially in protein and nucleic acid blotting, and monitoring reactive oxygen species (Kricka, 2003).
PET/MRI Dual Imaging
In 2015, Truillet et al. synthesized nanoparticles using a 3,6-diaminoacridinium derivative for positron emission tomography/magnetic resonance (PET/MRI) dual imaging. These nanoparticles showed high radiolabelling purity and demonstrated the feasibility of using such compounds for combined PET/MR imaging, highlighting their potential in advanced medical imaging applications (Truillet et al., 2015).
properties
Product Name |
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate |
---|---|
Molecular Formula |
C21H21ClN4O8 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |
InChI |
InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |
InChI Key |
CPFRVHUKGXRWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.